N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzo[d][1,3]dioxole moiety, along with the chlorothiophene and methoxyethyl groups, contributes to the compound’s unique chemical properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-19-12(13-4-5-14(16)22-13)7-17-15(18)9-2-3-10-11(6-9)21-8-20-10/h2-6,12H,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFDHULGPRCZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Core: The benzo[d][1,3]dioxole core can be synthesized through a cyclization reaction involving catechol and a suitable dihalide under basic conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene boronic acid or stannane.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkyl halide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while hydrolysis of the amide bond produces the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzo[d][1,3]dioxole derivatives have shown efficacy, such as cancer, inflammation, and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving oxidative stress and enzyme inhibition.
Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the function of specific proteins or enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is likely multifaceted, involving interactions with various molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, such as kinases or proteases, by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Oxidative Stress Modulation: The compound could modulate oxidative stress by interacting with reactive oxygen species (ROS) or antioxidant enzymes.
Comparison with Similar Compounds
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other benzo[d][1,3]dioxole derivatives, such as:
Sesamol: A natural antioxidant found in sesame oil, known for its anti-inflammatory and anticancer properties.
Piperine: An alkaloid responsible for the pungency of black pepper, with various pharmacological effects.
LASSBio-294: A synthetic benzo[d][1,3]dioxole derivative with inotropic and vasodilatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzo[d][1,3]dioxole derivatives.
Biological Activity
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide, identified by its CAS number 2034442-55-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.8 g/mol. The compound features a benzodioxole core linked to a thiophene moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₄S |
| Molecular Weight | 339.8 g/mol |
| CAS Number | 2034442-55-0 |
Anticancer Activity
Research indicates that benzodioxole derivatives, including this compound, exhibit anticancer properties . A study evaluated various derivatives for their cytotoxic effects on cancer cell lines, revealing that compounds with an amide group showed significant activity compared to others. Specifically, this compound demonstrated a lower IC50 value in certain cancer cell lines, indicating stronger cytotoxicity.
Key Findings:
- IC50 Values: The compound exhibited IC50 values ranging from 3.94 to 9.12 mM across different cancer cell lines.
- Mechanism of Action: Flow cytometry analyses indicated that the compound could induce cell cycle arrest in the G2-M phase, suggesting its potential as a therapeutic agent against liver cancer cells (Hep3B) .
Antioxidant Activity
In addition to anticancer effects, this compound has shown antioxidant properties . The DPPH assay employed to assess its antioxidant capacity indicated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.
Antioxidant Evaluation:
- The synthesized compounds were compared against Trolox (a standard antioxidant), showing promising results in reducing oxidative stress markers .
Study on Anticancer Efficacy
A detailed evaluation of the anticancer potential of benzodioxole derivatives was conducted using various concentrations (5 mM, 2 mM, 1 mM, and 0.5 mM). The study concluded that:
- Compounds with an amide group (specifically 2a and 2b) showed enhanced cytotoxicity.
- Compound 2a was particularly notable for its ability to inhibit DNA synthesis and induce apoptosis in Hep3B cells.
Antioxidant Activity Assessment
The antioxidant activity was quantified using the DPPH free radical scavenging assay:
- Compounds were tested at varying concentrations.
- Results indicated that the compound had a significant ability to neutralize DPPH radicals compared to control substances.
Q & A
Q. How to scale synthesis while maintaining eco-efficiency?
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) .
- Continuous flow reactors : Improve heat/mass transfer; achieve >80% yield at 100 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
